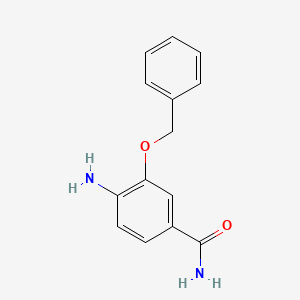

4-AMINO-3-(BENZYLOXY)BENZAMIDE

Description

4-Amino-3-(benzyloxy)benzamide is a benzamide derivative characterized by a benzyloxy group at position 3 and an amino group at position 4 on the aromatic ring. This structural configuration confers unique physicochemical and biological properties.

Properties

IUPAC Name |

4-amino-3-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJWOCKABQRBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-3-(BENZYLOXY)BENZAMIDE typically involves the condensation of 4-amino-3-hydroxybenzoic acid with benzyl chloride in the presence of a base, followed by amidation with ammonia or an amine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide .

Industrial Production Methods: Industrial production methods for benzamide derivatives, including this compound, often employ green chemistry principles. One such method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid .

Chemical Reactions Analysis

Types of Reactions: 4-AMINO-3-(BENZYLOXY)BENZAMIDE undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzyloxy group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include nitrobenzamides, hydroxybenzamides, and various substituted benzamides .

Scientific Research Applications

Medicinal Chemistry

4-Amino-3-(benzyloxy)benzamide has been extensively studied for its potential as a pharmacophore in drug design. It has shown promise as an inhibitor of various enzymes involved in cancer pathways, particularly those related to cell proliferation and survival.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on mono-ADP-ribosyltransferases, critical in cellular processes such as DNA repair and apoptosis. Molecular docking studies suggest effective binding to enzyme active sites, enhancing its inhibitory potency.

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, with IC50 values in the low micromolar range. It selectively inhibits cancer cells while showing reduced toxicity towards normal cells, highlighting its therapeutic potential.

Biological Studies

The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its structural features facilitate interactions with microbial targets, indicating potential antimicrobial properties.

Materials Science

In materials science, this compound is explored for its use in synthesizing advanced materials, including polymers and nanomaterials. Its unique functional groups enhance its application in developing specialty chemicals and intermediates.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study reported that this compound exhibited strong antiproliferative effects against breast cancer cell lines, demonstrating its potential as a therapeutic agent.

- Selective Toxicity : Investigations indicated that this compound selectively inhibits cancer cells while minimizing toxicity to normal cells, suggesting a favorable therapeutic index for clinical applications.

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity, attributed to its structural features that enhance interaction with microbial targets.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Lacks dimethylamino group | Different biological profile |

| 4-Amino-3-(benzyloxy)-N-methylbenzamide | Contains one methyl group | Altered solubility and reactivity |

| 4-Amino-3-(benzyloxy)-N,N-diethylbenzamide | Ethyl groups instead of methyl | Variations in enzyme inhibition |

The presence of both benzyloxy and dimethylamino groups contributes to enhanced lipophilicity and biological interactions compared to other analogs.

Mechanism of Action

The mechanism of action of 4-AMINO-3-(BENZYLOXY)BENZAMIDE involves its interaction with specific molecular targets. For instance, as an amyloid-beta aggregation inhibitor, it binds to amyloid-beta peptides, preventing their aggregation into neurotoxic forms. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure is compared to other benzamide derivatives with varying substituents (Table 1):

*Calculated based on molecular formula (C₁₄H₁₄N₂O₂).

- Key Observations: The benzyloxy group in this compound distinguishes it from simpler analogs like 4-hydroxybenzamide (), which lacks both amino and benzyloxy functionalities . Schiff base derivatives () introduce conjugated systems that may enhance UV absorption or catalytic activity, unlike the non-conjugated benzyloxy group in the target compound .

Physicochemical Properties

- Lipophilicity: The benzyloxy group increases logP compared to hydroxy or amino-substituted benzamides (e.g., 4-hydroxybenzamide, logP ~1.2 vs. ~2.5 for the target compound). This may favor blood-brain barrier penetration but reduce aqueous solubility.

- Solubility: Derivatives with ionizable groups (e.g., 4-(benzyloxy)benzimidamide HCl in ) exhibit higher solubility due to salt formation, whereas the target compound’s neutral amino group limits this advantage .

Research Implications and Gaps

- Structural Optimization: Introducing electron-withdrawing groups (e.g., nitro, as in ) could modulate electron density at the amino group, altering reactivity or binding affinity .

- Biological Screening: No direct data on the target compound’s activity are available in the evidence. Testing against PARP or Mycobacterium tuberculosis (per ’s QSAR models) is warranted.

Biological Activity

4-Amino-3-(benzyloxy)benzamide is an organic compound that has garnered attention for its diverse biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and potential therapeutic applications.

Compound Overview

- Chemical Structure : this compound features an amino group at the 4-position and a benzyloxy group at the 3-position of a benzamide structure.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 229.28 g/mol

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity, particularly against mono-ADP-ribosyltransferases, which are critical in cellular processes such as DNA repair and apoptosis. The compound's ability to form hydrogen bonds enhances its interaction with these biological targets, suggesting its potential as a scaffold for developing new therapeutic agents.

Anticancer Properties

The compound has been evaluated for its anticancer activities through various studies:

- Inhibitory Effects : In vitro studies have shown that derivatives of this compound can inhibit receptor tyrosine kinases (RTKs), such as EGFR and HER-2, with some analogs achieving over 90% inhibition at low concentrations (10 nM) .

- Cytotoxicity Studies : The cytotoxicity of this compound has been assessed against several cancer cell lines, demonstrating promising results that warrant further investigation into its mechanism of action and therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the compound's structure can lead to increased potency and selectivity against various targets . For example, the addition of trifluoromethyl groups has been shown to improve the inhibitory effects on specific kinases.

Case Studies

- Ebola Virus Inhibition : A series of studies have identified compounds based on the 4-(aminomethyl)benzamide scaffold that inhibit Ebola virus entry with EC50 values below 10 μM. These compounds demonstrated good metabolic stability and low cytotoxicity, making them suitable candidates for further optimization as antiviral agents .

- Anticancer Activity : A study synthesized several derivatives containing the 4-(aminomethyl)benzamide fragment and evaluated their biological activities against cancer cell lines. The results indicated strong inhibitory effects on multiple RTKs, supporting the compound's potential as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities of various derivatives related to this compound:

| Compound Name | Biological Activity | IC50/EC50 Values |

|---|---|---|

| This compound | Enzyme inhibition | Not specified |

| Trifluoromethyl derivatives | Anticancer (EGFR inhibition) | 10 nM |

| Aminomethyl derivatives | Antiviral activity against EBOV/MARV | EC50 < 10 μM |

Q & A

Q. What are the established synthetic routes for 4-amino-3-(benzyloxy)benzamide, and how can reaction conditions be optimized?

A typical synthesis involves coupling benzyl-protected intermediates with benzamide precursors. For example, a modified procedure (adapted from NU1052 synthesis in ) includes:

- Step 1: React 3-(benzyloxy)benzoyl chloride with 4-aminobenzamide under basic conditions (e.g., sodium hydroxide in methanol/water).

- Step 2: Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C) to improve yield.

- Step 3: Purify via acid-base extraction or column chromatography.

Key optimization parameters include solvent polarity (methanol/water mixtures), reaction time (1–3 hours), and stoichiometric ratios (1:1.2 amine:acyl chloride) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify benzyloxy (δ ~4.9–5.1 ppm for OCHPh) and amide (δ ~7.8–8.2 ppm for CONH) groups. demonstrates resolved peaks for similar benzamide derivatives .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

- Melting Point Analysis: Compare observed values (e.g., 217–220°C) with literature data to confirm crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives for enzyme inhibition?

- Substituent Modification: Introduce electron-withdrawing groups (e.g., nitro, cyano) at the benzyloxy position to assess steric/electronic effects on target binding (e.g., PARP inhibition, as in ) .

- Bioassay Design: Test derivatives in enzyme inhibition assays (e.g., PARP-1 activity using NAD depletion assays). IC values can be calculated via dose-response curves.

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with catalytic sites. Compare with experimental IC data to validate models .

Q. What experimental strategies address discrepancies in bioactivity data across different in vitro models?

- Data Normalization: Account for cell line variability (e.g., HeLa vs. HEK293) by normalizing to housekeeping genes or using isogenic controls.

- Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected.

- Meta-Analysis: Cross-reference results with public databases (e.g., ChEMBL) to identify trends or outliers, as done in large-scale genomic studies () .

Q. How can researchers investigate the compound’s potential as a pharmaceutical intermediate in neurodegenerative disease models?

- In Vitro Blood-Brain Barrier (BBB) Penetration: Use MDCK-MDR1 monolayers to measure permeability (P) and efflux ratios.

- Neuroprotective Assays: Test in glutamate-induced oxidative stress models (e.g., SH-SY5Y cells) with viability measured via MTT assays.

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Compare half-life (t) with lead compounds .

Methodological Challenges and Solutions

Q. What are the limitations of current spectroscopic methods in characterizing trace impurities, and how can they be mitigated?

- Limitations: Low-abundance impurities (<0.1%) may evade detection via standard NMR or HPLC.

- Solutions:

- Use LC-MS with high-resolution mass spectrometry (HRMS) to identify impurities at ppm levels.

- Employ - HSQC 2D NMR for resolving overlapping signals in complex mixtures .

Q. How should researchers prioritize derivatives for preclinical testing when SAR data is conflicting?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.